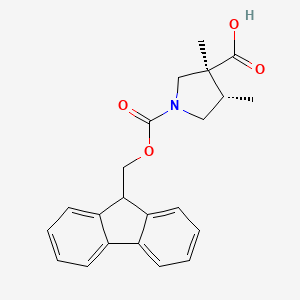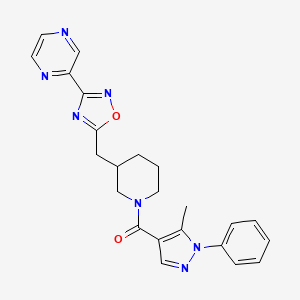
(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C10H10N4O2 . It is related to the compound Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, which is a polytriazolylamine ligand .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis
The molecular structure of “(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol” can be analyzed using various spectroscopic techniques. For instance, the structure of related compounds has been determined by spectral analysis .Chemical Reactions Analysis
The chemical reactions involving “(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol” can be complex. For example, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol” can be determined using various techniques. For instance, the melting point of a related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, is between 132-143 °C .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
The triazole moiety of this compound has been utilized in the synthesis of new derivatives with significant antimycobacterial properties . These derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The compounds exhibit inhibitory concentrations (IC) in the low micromolar range, indicating their potential as lead compounds for developing new antitubercular drugs .
Antiproliferative Effects
Researchers have explored the antiproliferative effects of triazole derivatives on various cancer cell lines. The benzyl and amino groups in the compound can be modified to enhance these effects. For instance, tethering 1,2,3-triazoles to other bioactive scaffolds like benzisoxazole has shown noteworthy effects against human acute myeloid leukemia (AML) cells .
Enzyme Inhibition
Triazole derivatives are also investigated for their enzyme inhibitory activities. They can act as β-lactamase inhibitors , which are crucial in combating antibiotic resistance by restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria .
Ligand for Metal Catalysis
The triazole compound can serve as a ligand in metal-catalyzed reactions. For example, it can stabilize copper (I) ions, enhancing their catalytic effect in azide-alkyne cycloaddition reactions, which are valuable in click chemistry applications .
Zukünftige Richtungen
The future directions for research on “(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol” could include further optimization and development of this compound as a potential antitubercular candidate . Additionally, the compound could be explored for its potential applications in other areas of medicinal chemistry.
Wirkmechanismus
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activity.
Mode of Action
It is known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
It is known that triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It is known that certain triazole derivatives can induce apoptosis in cancer cells . This suggests that the compound could potentially have similar effects, leading to cell death in certain types of cancer cells.
Action Environment
It is known that the stability of triazole compounds can be influenced by factors such as temperature and ph . This suggests that environmental conditions could potentially impact the action and efficacy of this compound.
Eigenschaften
IUPAC Name |
(5-amino-1-benzyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-9(7-15)12-13-14(10)6-8-4-2-1-3-5-8/h1-5,15H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOBXZHGALTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
49789-99-3 |
Source


|
| Record name | (5-amino-1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)

![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)




